molecular formula C19H20N4O3S2 B11234526 N'-(2,1,3-benzothiadiazol-4-ylsulfonyl)-4-phenylcyclohexanecarbohydrazide

N'-(2,1,3-benzothiadiazol-4-ylsulfonyl)-4-phenylcyclohexanecarbohydrazide

Cat. No.: B11234526
M. Wt: 416.5 g/mol
InChI Key: CRHOUCJBVJGPIR-UHFFFAOYSA-N
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Description

N’-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-4-PHENYLCYCLOHEXANE-1-CARBOHYDRAZIDE is a complex organic compound that features a benzothiadiazole moiety, a sulfonyl group, and a phenylcyclohexane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-4-PHENYLCYCLOHEXANE-1-CARBOHYDRAZIDE typically involves multiple steps. One common approach starts with the preparation of 2,1,3-benzothiadiazole-4-sulfonyl chloride, which is then reacted with 4-phenylcyclohexane-1-carbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N’-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-4-PHENYLCYCLOHEXANE-1-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzothiadiazole moiety can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N’-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-4-PHENYLCYCLOHEXANE-1-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which N’-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-4-PHENYLCYCLOHEXANE-1-CARBOHYDRAZIDE exerts its effects involves interactions with specific molecular targets. The benzothiadiazole moiety can interact with enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function. The phenylcyclohexane structure provides hydrophobic interactions that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,1,3-Benzothiadiazole-4-sulfonyl chloride: A precursor in the synthesis of the target compound.

    4-Phenylcyclohexane-1-carbohydrazide: Another precursor used in the synthesis.

    2,1,3-Benzothiadiazole derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

N’-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-4-PHENYLCYCLOHEXANE-1-CARBOHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the benzothiadiazole and sulfonyl groups allows for diverse reactivity and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H20N4O3S2

Molecular Weight

416.5 g/mol

IUPAC Name

N'-(2,1,3-benzothiadiazol-4-ylsulfonyl)-4-phenylcyclohexane-1-carbohydrazide

InChI

InChI=1S/C19H20N4O3S2/c24-19(15-11-9-14(10-12-15)13-5-2-1-3-6-13)20-23-28(25,26)17-8-4-7-16-18(17)22-27-21-16/h1-8,14-15,23H,9-12H2,(H,20,24)

InChI Key

CRHOUCJBVJGPIR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)C(=O)NNS(=O)(=O)C3=CC=CC4=NSN=C43

Origin of Product

United States

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